Product packaging for Katanosin B(Cat. No.:)

Katanosin B

Cat. No.: B10820980
M. Wt: 1276.5 g/mol
InChI Key: KQMKBWMQSNKASI-WSWHFFJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Katanosin B, also widely known as Lysobactin, is a naturally occurring, macrocyclic depsipeptide antibiotic of significant research interest due to its potent activity against a range of Gram-positive bacterial pathogens . First isolated from strains of Lysobacter and Cytophaga bacteria, its structure features a lactone linkage and contains several non-proteinogenic amino acids . The primary mechanism of action of this compound is the inhibition of bacterial cell wall biosynthesis, specifically targeting the transglycosylation step in peptidoglycan assembly . Research has demonstrated that it forms a 1:1 complex with essential cell wall precursors, Lipid I and Lipid II, thereby blocking their utilization in the formation of the peptidoglycan polymer . This mechanism is distinct from that of vancomycin, as it is not antagonized by the stem peptide mimic Lys-d-Ala-d-Ala, making it a compelling subject for studies on vancomycin-resistant organisms . This compound exhibits exceptional in vitro potency against problematic multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and VanA-type vancomycin-resistant enterococci (VRE), with MIC values ranging from 0.39 to 3.13 μg/ml . Furthermore, it has shown efficacy in vivo in mouse models infected with Staphylococcus aureus . Its ability to bind precursors from both peptidoglycan and wall teichoic acid (WTA) biosynthetic pathways further underscores its value in fundamental research on cell envelope biogenesis and for the development of novel anti-infective strategies . This product is presented for research applications only. Synonyms: Lysobactin CAS Number: Information available on request. Source: Isolated from Lysobacter sp. and related genera. Molecular Formula: C~58~H~97~N~15~O~17~ Storage: Store at -20°C. Form: Solid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H97N15O17 B10820980 Katanosin B

Properties

Molecular Formula

C58H97N15O17

Molecular Weight

1276.5 g/mol

IUPAC Name

(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12R,15S,18R,21S,24S,27S,28S)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2R)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1S)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C58H97N15O17/c1-12-30(10)39-53(85)71-40(31(11)75)52(84)64-24-38(76)69-42(45(78)47(60)79)55(87)68-37(25-74)57(89)90-46(32-17-14-13-15-18-32)43(73-51(83)36(23-28(6)7)66-48(80)33(59)21-26(2)3)56(88)72-41(44(77)29(8)9)54(86)67-35(22-27(4)5)50(82)65-34(49(81)70-39)19-16-20-63-58(61)62/h13-15,17-18,26-31,33-37,39-46,74-75,77-78H,12,16,19-25,59H2,1-11H3,(H2,60,79)(H,64,84)(H,65,82)(H,66,80)(H,67,86)(H,68,87)(H,69,76)(H,70,81)(H,71,85)(H,72,88)(H,73,83)(H4,61,62,63)/t30-,31-,33-,34-,35+,36+,37+,39+,40-,41+,42+,43+,44+,45+,46+/m1/s1

InChI Key

KQMKBWMQSNKASI-WSWHFFJNSA-N

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)N[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)O[C@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCN=C(N)N)CC(C)C)[C@H](C(C)C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)N)C2=CC=CC=C2)CO)[C@@H](C(=O)N)O)[C@@H](C)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(C)C)C(C(C)C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N)C2=CC=CC=C2)CO)C(C(=O)N)O)C(C)O

Origin of Product

United States

Chemical Structure and Stereochemical Elucidation of Katanosin B

Advanced Spectroscopic Methods for Katanosin B Structure Determination

A combination of modern spectroscopic techniques has been instrumental in unraveling the complex structure of this compound.

While direct X-ray crystallography data for this compound itself may not be extensively detailed in all primary literature, insights into its conformational preferences have been gained through studies of closely related compounds, such as lysobactin (B38166) researchgate.netacs.org. X-ray crystallography of such cyclic depsipeptides has revealed specific conformations adopted by the macrocyclic ring, including the arrangement of amide groups that can form cavities for binding molecules like water or anions researchgate.net. These studies also provide information on how molecules pack within a crystal lattice, contributing to a comprehensive understanding of their three-dimensional structure.

Chemical Degradation and Derivatization Studies for this compound Structural Assignment

Beyond spectroscopic analysis, chemical degradation and derivatization studies have been indispensable for confirming structural assignments and elucidating linkages within this compound. For instance, in the analysis of Katanosin A, lithium borohydride (B1222165) reduction and chromic acid oxidation were employed to elucidate the lactone linkage, a key feature of the macrocyclic structure nih.govresearcher.life. Edman degradation has also been utilized to determine the amino acid sequence of related compounds nih.govresearcher.life. These chemical methods help to break down the complex molecule into manageable fragments, allowing for the identification and sequencing of its constituent amino acids and the confirmation of ester bonds.

Identification and Stereochemistry of Non-Proteinogenic Amino Acid Residues in this compound

This compound is characterized by its significant number of non-proteinogenic amino acid residues, which contribute to its unique structural and biological properties nih.govresearchgate.netrsc.orgnih.govwikipedia.orgresearchgate.netscispace.comsemanticscholar.orgvulcanchem.com. The molecule is known to incorporate approximately six non-proteinogenic amino acids within its structure rsc.orgnih.gov. Identified residues include beta-hydroxyaspartic acid, beta-hydroxyleucine, and beta-phenylserine nih.govrsc.orgresearchgate.net. Additionally, various D-amino acids, such as D-allo-threonine and D-proline, are present, alongside other modified amino acids like threo-β-hydroxyaspartic acid and l-trans-3-hydroxyproline nih.govresearchgate.netscispace.com. The stereochemistry of these amino acids has been rigorously determined through comparisons with authentic synthesized specimens and by analyzing L-leucylated derivatives using High-Performance Liquid Chromatography (HPLC) nih.govresearcher.life.

Macrocyclic Architecture and Key Structural Features of this compound

This compound is classified as a cyclic depsipeptide, featuring a macrocyclic structure closed by an ester (lactone) bond researchgate.netnih.govwikipedia.orgresearchgate.netscispace.comsemanticscholar.orgmdpi.comacs.org. The molecule typically comprises 11 amino acid residues, with a notable proportion being non-proteinogenic rsc.orgnih.govresearchgate.net. This macrocyclic architecture is often described as a "lariat structure" wikipedia.org, where the peptide chain is linked to a lipidated side chain. The precise arrangement and connectivity of these amino acids, including the location of the lactone linkage, have been elucidated through the combined application of spectroscopic and chemical degradation techniques nih.govresearcher.life. The presence of multiple intramolecular hydrogen bonds is crucial in stabilizing the conformation of the macrocycle researchgate.net.

Biosynthetic Pathway and Genetic Basis of Katanosin B Production

Producing Microorganisms and Isolation Sources of Katanosin B

This compound has been isolated from the fermentation broths of specific bacterial genera. The primary sources identified for this compound production are bacteria belonging to the genus Cytophaga wikipedia.orgguidetopharmacology.orgnih.gov and species within the Lysobacter genus wikipedia.orgnih.govguidetopharmacology.orgresearchgate.netnih.govasm.org. These Gram-negative bacteria are typically found in diverse environmental settings, including soil and aquatic ecosystems.

Table 1: Producing Microorganisms and Isolation Sources of this compound

MicroorganismIsolation Source/DescriptionReferences
Cytophaga speciesFermentation broth wikipedia.orgguidetopharmacology.orgnih.gov
Lysobacter sp.Fermentation broth wikipedia.orgnih.govguidetopharmacology.orgresearchgate.netnih.govasm.org

Non-Ribosomal Peptide Synthetase (NRPS) Mediated Biosynthesis of this compound

The synthesis of this compound is orchestrated by Non-Ribosomal Peptide Synthetases (NRPS), which are large, modular enzyme complexes wikipedia.orgnih.govnih.govsemanticscholar.org. These NRPS systems assemble peptides independently of ribosomal protein synthesis, allowing for the incorporation of non-proteinogenic amino acids and complex modifications wikipedia.orgnih.gov. The biosynthesis of this compound follows a linear logic, where the sequence and number of modules within the NRPS enzymes, such as LybA and LybB, directly correspond to the amino acid sequence of the final product nih.gov. This enzymatic assembly process is characteristic of secondary metabolites like cyclic depsipeptides, which often feature unusual amino acid residues and structural motifs wikipedia.org.

Identification and Characterization of the this compound Biosynthetic Gene Cluster (BGC)

The genetic basis for this compound production lies within a specific biosynthetic gene cluster (BGC) nih.govasm.orgresearchgate.netdntb.gov.uafrontiersin.org. Through genomic analysis of Lysobacter sp. ATCC 53042, researchers have successfully identified and characterized the complete BGC responsible for lysobactin (B38166) (this compound) assembly nih.gov. This cluster contains genes encoding the essential multimodular NRPS enzymes, LybA and LybB, which are central to the peptide's synthesis nih.gov. Additionally, the BGC includes genes predicted to be involved in product tailoring, resistance mechanisms, and the regulation of the biosynthetic pathway nih.gov. The detailed characterization of this BGC provides critical insights into the molecular mechanisms governing this compound production.

Enzymology of Key Biosynthetic Steps in this compound Formation

The enzymatic steps in this compound formation are intricate. Investigations into the adenylation domains of the NRPS enzymes have confirmed their direct role in recognizing and activating the specific amino acid precursors for this compound biosynthesis nih.gov. A particularly interesting feature identified is the unusual tandem thioesterase architecture present in the LybB termination module nih.gov. Biochemical studies indicate that the penultimate thioesterase domain within this module is responsible for catalyzing both the cyclization of the peptide chain and the final release of the this compound molecule nih.gov.

The biosynthesis also involves the incorporation of various non-proteinogenic amino acids, many of which are β-hydroxylated, contributing to the molecule's unique structure and activity wikipedia.orgnih.gov. Examples of these include 3-hydroxyleucine, 3-hydroxyasparagine (B232136), allothreonine, and 3-hydroxyphenylalanine wikipedia.org. Enzymes that facilitate the diastereoselective synthesis of these β-hydroxy-α-amino acids are crucial components of the pathway wisc.edu. The formation of the cyclic depsipeptide structure is completed by a lactone linkage, which closes the peptide ring wikipedia.orgnih.gov.

Table 2: Key Non-Proteinogenic Amino Acids in this compound

Amino Acid NameDescription/FeatureReferences
3-hydroxyleucineβ-hydroxylated amino acid wikipedia.orgnih.gov
3-hydroxyasparagineβ-hydroxylated amino acid wikipedia.orgnih.gov
allothreonineNon-proteinogenic amino acid wikipedia.org
3-hydroxyphenylalanineβ-hydroxylated amino acid wikipedia.orgnih.gov
Phenylserine (PhSer)Often l-threo stereochemistry nih.govresearchgate.net
Hydroxyleucine (HyLeu)Often l-threo stereochemistry nih.govresearchgate.net
Hydroxyasparagine (HyAsn)Often l-threo stereochemistry nih.govresearchgate.net
Hydroxyaspartic acid (HyAsp)Both l-threo and d-threo forms mentioned nih.govresearchgate.net
Hydroxyproline (HyPro)Often l-trans stereochemistry nih.govresearchgate.net

Table 3: Key Components of the this compound Biosynthetic Gene Cluster

Component/EnzymeDescriptionReferences
LybAMultimodular nonribosomal peptide synthetase involved in this compound assembly nih.gov
LybBMultimodular nonribosomal peptide synthetase involved in this compound assembly, with a tandem thioesterase module nih.gov
ThioesterasePenultimate thioesterase domain in LybB mediates cyclization and release of this compound nih.gov

Compound List:

this compound

Lysobactin

Cytophaga

Lysobacter sp.

3-hydroxyleucine

3-hydroxyasparagine

allothreonine

3-hydroxyphenylalanine

LybA

LybB

Phenylserine (PhSer)

Hydroxyleucine (HyLeu)

Hydroxyasparagine (HyAsn)

Hydroxyaspartic acid (HyAsp)

Hydroxyproline (HyPro)

Molecular Mechanism of Action of Katanosin B

Katanosin B as an Inhibitor of Bacterial Cell Wall Peptidoglycan Synthesis

This compound is a potent inhibitor of bacterial cell wall peptidoglycan synthesis. asm.org Its efficacy is demonstrated by its ability to block the incorporation of N-acetylglucosamine (GlcNAc), a fundamental precursor of the cell wall, into the peptidoglycan of whole Staphylococcus aureus cells. nih.gov This inhibition occurs at concentrations close to its minimum inhibitory concentrations (MICs), indicating that the disruption of peptidoglycan synthesis is the primary driver of its antimicrobial activity. nih.govasm.org

Research has quantified this inhibitory effect, showing that this compound has a 50% inhibitory concentration (IC50) of 0.28 µg/ml for the incorporation of [¹⁴C]GlcNAc into staphylococcal cell wall peptidoglycan. nih.gov This value underscores its potent activity at the cellular level, directly correlating its bactericidal properties with the shutdown of cell wall construction. asm.org

Inhibition of Lipid Intermediate Formation by this compound

The synthesis of peptidoglycan is a multi-step process that begins inside the cell and continues on the cell membrane before the final components are incorporated into the cell wall. This compound intervenes in the membrane-associated stages of this pathway by inhibiting the formation of lipid intermediates. nih.govasm.org These intermediates are crucial for transporting the peptidoglycan building blocks across the cell membrane.

In vitro studies using a wall-membrane particulate fraction from S. aureus have shown that this compound inhibits the formation of these lipid intermediates with an IC50 of 2.2 µg/ml. nih.govasm.org This action suggests that this compound disrupts the peptidoglycan synthesis pathway at a very early membrane stage, preventing the assembly of the basic units required for cell wall construction. nih.gov

Inhibition of Nascent Peptidoglycan Formation by this compound

Beyond its effect on lipid intermediates, this compound also potently inhibits the subsequent step: the formation of nascent peptidoglycan. nih.govasm.org This stage involves the polymerization of the lipid-bound precursors into long glycan chains on the outer surface of the cell membrane.

The inhibitory concentration for this process is significantly lower than for lipid intermediate formation. Studies have determined the IC50 of this compound for the inhibition of nascent peptidoglycan formation to be 0.8 µg/ml. nih.govasm.org The fact that this compound inhibits both lipid intermediate formation and the subsequent transglycosylation step suggests a mechanism that involves binding to the lipid-linked substrates themselves, rather than a direct effect on a single enzyme. nih.gov

Process Inhibited by this compound Organism IC50 (µg/ml)
[¹⁴C]GlcNAc Incorporation into PeptidoglycanS. aureus (whole cells)0.28
Lipid Intermediate FormationS. aureus (wall-membrane fraction)2.2
Nascent Peptidoglycan FormationS. aureus (wall-membrane fraction)0.8

Identification of Lipid II as the Primary Molecular Target of this compound

Detailed molecular investigations have identified Lipid II as the primary target of this compound. nih.govsemanticscholar.org Lipid II is an essential glycolipid precursor for peptidoglycan synthesis, and its sequestration is a highly effective antibacterial strategy. uu.nl By binding to Lipid II, this compound prevents its utilization by the enzymes responsible for polymerizing and cross-linking the peptidoglycan layer, effectively halting cell wall construction. nih.govdovepress.com The dynamic cycle of Lipid II synthesis and transport is considered a bottleneck in cell wall biosynthesis, making it an ideal target for antibiotics. uu.nlnih.gov Any molecule that binds to Lipid II with high affinity has the potential to be a potent antibiotic. dovepress.comnih.gov

This compound, which is structurally identical to the antibiotic Lysobactin (B38166), has been shown to form 1:1 stoichiometric complexes with several key lipid-linked cell wall precursors. nih.govnih.govacs.org These include not only the primary peptidoglycan precursor Lipid II but also Lipid I and Lipid IIA(WTA), a substrate in the wall teichoic acid (WTA) biosynthetic pathway. nih.govacs.org This ability to bind multiple lipid intermediates indicates that this compound recognizes a common structural feature, specifically the reducing end of these lipid-linked precursors. nih.govresearchgate.net

The mechanism of action of this compound is distinct from that of many other cell wall inhibitors, most notably the glycopeptide antibiotic vancomycin (B549263). nih.govasm.org

Target Specificity : Vancomycin inhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of the peptide stem of Lipid II. nih.govnih.gov This binding sterically hinders the transglycosylation and transpeptidation reactions. mdpi.comlumenlearning.com In contrast, this compound does not bind to the D-Ala-D-Ala moiety. nih.govresearchgate.net This is evidenced by the fact that acetyl-Lys-d-Ala-d-Ala, an analog of the Lipid II terminus, does not suppress the inhibitory action of this compound, whereas it effectively counteracts vancomycin. nih.govasm.org this compound belongs to the depsipeptide class of antibiotics, which typically target the pyrophosphate-sugar moiety of Lipid II, rather than the peptide stem. dovepress.comnih.gov

Inhibition of Synthesis Stages : A key difference lies in their effects on the early stages of the peptidoglycan pathway. This compound inhibits both the formation of lipid intermediates and nascent peptidoglycan. nih.govasm.org Vancomycin, however, does not inhibit the formation of lipid intermediates; instead, it leads to their accumulation by blocking the subsequent transglycosylation step. nih.govelifesciences.org

Resistance Profile : Because this compound and vancomycin have different binding sites on Lipid II, mechanisms of resistance to vancomycin, which often involve alteration of the D-Ala-D-Ala terminus, are not effective against this compound. nih.govasm.org This makes this compound a promising candidate for treating infections caused by vancomycin-resistant bacteria. nih.gov

Feature This compound Vancomycin
Antibiotic Class Cyclic Depsipeptide nih.govnih.govGlycopeptide nih.govnih.gov
Primary Target Lipid II (pyrophosphate-sugar region) nih.govdovepress.comnih.govLipid II (D-Ala-D-Ala terminus of peptide stem) nih.govnih.gov
Inhibition of Lipid Intermediate Formation Yes (IC50 = 2.2 µg/ml) nih.govasm.orgNo (leads to accumulation) nih.gov
Inhibition of Nascent Peptidoglycan Formation Yes (IC50 = 0.8 µg/ml) nih.govasm.orgYes (IC50 = 4.1 µg/ml) nih.gov
Antagonized by Acyl-d-Ala-d-Ala No nih.govasm.orgYes nih.gov

Downstream Cellular Effects of this compound Targeting Lipid II

The binding of this compound to Lipid II and the subsequent inhibition of cell wall synthesis trigger catastrophic consequences for the bacterial cell. Although this compound can bind to precursors from both the peptidoglycan (PG) and wall teichoic acid (WTA) pathways, its cellular killing mechanism is due exclusively to its interaction with Lipid II. nih.govsemanticscholar.org

The sequestration of Lipid II disrupts the highly coordinated machinery of cell wall biosynthesis and cell division. elifesciences.org This interference leads to observable septal defects and ultimately causes severe damage to the cell envelope, culminating in cell death. nih.govsemanticscholar.org The delocalization of essential cell wall synthesis proteins is a likely downstream effect of Lipid II sequestration, as Lipid II itself acts as a molecular signal for orchestrating the assembly of the cell division and elongation machinery. elifesciences.org

Septal Defects and Cell Envelope Damage Induced by this compound

The primary molecular target of this compound, which is also known as lysobactin, is the inhibition of peptidoglycan (PG) synthesis. nih.govnih.gov This is achieved through the binding of this compound to lipid intermediates that are essential for the construction of the bacterial cell wall. nih.gov Research has demonstrated that this compound forms 1:1 complexes with Lipid I and Lipid II, which are substrates in the PG biosynthetic pathway. nih.gov By binding to these precursors, this compound effectively blocks the subsequent steps of cell wall synthesis, specifically the transglycosylation process. nih.gov

The exclusive binding to Lipid II is the critical step that leads to the cellular mechanism of killing. nih.gov This sequestration of Lipid II results in a cascade of detrimental effects on the bacterial cell. One of the most prominent consequences is the formation of major septal defects. nih.gov The septum is the structure that divides a bacterial cell during cell division, and its proper formation is dependent on the availability of peptidoglycan precursors. The absence of free Lipid II due to binding by this compound is thought to cause the mislocalization of cell division proteins, leading to these septal abnormalities. nih.gov

Furthermore, the inhibition of peptidoglycan synthesis leads to catastrophic damage to the cell envelope. nih.gov Transmission electron microscopy of Staphylococcus aureus cells treated with this compound has revealed not only these septal defects but also distinctive changes in the cytoplasm. nih.gov The compromised integrity of the cell wall ultimately leads to cell lysis, as evidenced by the complete clearing of bacterial cultures treated with this compound. nih.gov

In vitro studies with a wall-membrane particulate fraction of S. aureus have quantified the inhibitory effects of this compound on peptidoglycan synthesis. These studies have shown that this compound inhibits the formation of both lipid intermediates and nascent peptidoglycan. nih.gov The 50% inhibitory concentrations (IC50s) highlight the potency of this compound in disrupting this vital pathway. nih.gov

Inhibitory Concentrations (IC50) of this compound against Peptidoglycan Synthesis in S. aureus
Step in Peptidoglycan SynthesisIC50 of this compound (μg/ml)
Lipid Intermediate Formation2.2
Nascent Peptidoglycan Formation0.8

Investigating Membrane Interaction and Permeabilization in this compound Activity

While the primary mechanism of this compound is the inhibition of cell wall synthesis, there is evidence to suggest that it may also interact with and permeabilize the bacterial membrane, although this is likely a secondary effect. Studies have shown that this compound exhibits limited membrane permeabilization at concentrations above its minimum inhibitory concentration (MIC). nih.gov

A bacterial cell membrane disruption assay using the fluorescent dye propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes, was performed to assess the membrane-disrupting capabilities of this compound. nih.gov In Bacillus subtilis, this compound demonstrated poor PI influx until concentrations reached 64 to 128 times the MIC. nih.gov However, it began to show significant levels of membrane disruption at concentrations that are closer to its MIC values for some Gram-negative bacteria (approximately 8 μg/mL). nih.gov This suggests that membrane permeabilization may contribute to its activity against certain bacterial species, particularly at higher concentrations. nih.gov

Membrane Permeabilization Activity of this compound
Bacterial SpeciesObservationConcentration
Bacillus subtilisPoor propidium iodide influxUp to 64-128x MIC
Gram-negative bacteria (general)Significant membrane disruption~8 μg/mL
Escherichia coliSome membrane permeabilization32-64 μg/mL

Spectrum of Biological Activities of Katanosin B

Activity against Gram-Positive Bacterial Pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE)

Katanosin B demonstrates robust activity against a broad spectrum of Gram-positive bacteria. It is particularly effective against clinically significant resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE) researchgate.netscispace.comnih.govresearchmap.jprsc.org. Studies have reported minimum inhibitory concentrations (MICs) for this compound against MRSA and VRE in the range of 0.39 to 0.78 µg/mL scispace.comnih.govrsc.org. In some instances, its activity against these pathogens has been observed to be 2 to 4 times greater than that of vancomycin (B549263) researchgate.netscispace.com. Beyond MRSA and VRE, this compound also shows strong inhibitory effects against other Gram-positive bacteria, including Staphylococcus species, Streptococcus species, corynebacteria, and clostridia researchgate.net.

Activity against Gram-Negative Bacterial Species

In contrast to its potent activity against Gram-positive bacteria, this compound exhibits significantly weaker or negligible activity against Gram-negative bacterial species researchgate.netnih.gov. This limited efficacy is likely due to the presence of an outer membrane in Gram-negative bacteria, which acts as a permeability barrier that this compound may not effectively penetrate researchgate.netasm.org. While some studies indicate only weak activity against aerobic and anaerobic Gram-negative bacteria researchgate.net, others note that membrane permeabilization in Gram-negative bacteria like E. coli occurs only at concentrations substantially higher than its MIC scispace.com.

In Vitro and In Vivo Efficacy Studies of this compound in Bacterial Infection Models

This compound has demonstrated promising efficacy in preclinical models of bacterial infection, particularly against Staphylococcus aureus and Streptococcus pneumoniae scispace.comresearchmap.jpacs.orgbohrium.com.

In Vivo Efficacy Data:

AntibioticBacteriaED50 (mg/kg) × 2Citation
Lysobactin (B38166) (this compound)S. aureus Smith0.67 scispace.com
Lysobactin (this compound)S. aureus SR 20300.77 scispace.com
Lysobactin (this compound)S. pyogenes C-2031.55 scispace.com
Lysobactin (this compound)S. faecalis SR 7001.80 scispace.com
This compoundS. aureus (systemic)0.62-0.89 (PD50) researchgate.net

These studies highlight this compound's ability to provide therapeutic effects in animal models, with some data suggesting its efficacy in mouse models of systemic S. aureus infection may be superior to vancomycin researchgate.net. The mechanism of action, which involves inhibiting peptidoglycan biosynthesis, is believed to contribute significantly to its observed antibacterial activity researchmap.jprsc.orgnih.gov. However, some early in vivo studies indicated relatively high toxicity in mice, which has been a factor in the pace of its further development nih.govdovepress.com.

Susceptibility and Resistance Development Profiles for this compound

This compound's distinct mechanism of action, which targets bacterial cell wall biosynthesis by inhibiting peptidoglycan precursor formation (including lipid intermediates), differentiates it from antibiotics like vancomycin researchmap.jprsc.orgacs.org. This difference is crucial as it suggests a low likelihood of cross-resistance with existing drug classes biorxiv.org. Furthermore, research indicates that this compound exhibits a low frequency of spontaneous resistance development, making it a potentially valuable candidate for combating antibiotic-resistant bacteria rsc.org. While specific studies detailing the evolutionary pathways of resistance to this compound are limited, its unique target and mechanism provide a strong foundation for its utility against strains resistant to other antibiotics.

Synthetic Methodologies for Katanosin B and Its Analogs

Solution-Phase Synthetic Approaches to Katanosin B

Two principal total syntheses of this compound have been reported utilizing modular, solution-phase methodologies nih.govacs.org. The initial approach involved minimal use of protecting groups and leveraged a crystal structure to identify an optimal site for macrolactamization nih.govacs.org. A subsequent solution-phase synthesis adopted a more classical strategy, employing macrolactamization through the activation of a C-terminal glycine (B1666218) residue, which facilitated an epimerization-free cyclization nih.govacs.org. While these solution-phase routes have proven effective for generating this compound, they present limitations in the rapid exploration and synthesis of diverse structural analogs nih.govacs.org.

Solid-Phase Peptide Synthesis (SPPS) Strategies for this compound

The development of solid-phase peptide synthesis (SPPS) strategies has significantly advanced the ability to synthesize this compound and its analogs, offering greater accessibility to structural modifications nih.govacs.orgnih.govacs.orgresearchgate.netacs.org. A common approach involves the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, where the linear peptide precursor is assembled sequentially from the C-terminus to the N-terminus on a solid support nih.govacs.orgnih.govacs.org.

Key aspects of the SPPS methodology for this compound include:

Resin Loading: The synthesis typically commences with the C-terminal glycine residue being loaded onto a 2-chlorotrityl resin nih.gov.

Peptide Coupling: Amino acid couplings are efficiently carried out using coupling reagents such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) in conjunction with diisopropylethylamine (DIPEA) in dimethylformamide (DMF) nih.gov.

Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine (B6355638) in DMF nih.gov.

Stoichiometry: During coupling, a reduced stoichiometry of 1.5 equivalents of synthetic amino acids is often employed to conserve precious materials, while 5 equivalents are used for commercially available building blocks nih.gov.

Cleavage and Cyclization: Following the completion of the linear peptide chain assembly, cleavage from the resin is typically achieved using a mixture of acetic acid, trifluoroethanol, and dichloromethane (B109758) (1:1:3), yielding the linear peptide in high purity (>90% by HPLC) nih.govacs.org. The subsequent macrocyclization is performed using conditions similar to those in solution-phase synthesis, often involving DEPBT, DIPEA, and DMF nih.govacs.org.

Global Deprotection: Finally, global deprotection to remove all remaining side-chain protecting groups is carried out using trifluoroacetic acid (TFA) in combination with triethylsilane (Et3SiH) and dichloromethane (90/5/5), sometimes requiring an additional treatment with neat TFA for complete deprotection nih.govacs.org.

Table 1: Key Reagents and Conditions in SPPS of this compound

Step/ComponentReagent/ConditionReference
Resin Support 2-chlorotrityl resin nih.gov
Peptide Coupling DEPBT, DIPEA in DMF nih.gov
Fmoc Deprotection 20% Piperidine in DMF nih.gov
Cleavage from Resin Acetic acid/trifluoroethanol/dichloromethane (1:1:3) nih.govacs.org
Macrocyclization DEPBT, DIPEA in DMF nih.govacs.org
Global Deprotection TFA/Et3SiH/DCM (90/5/5), followed by neat TFA nih.govacs.org

Chemoenzymatic Synthetic Routes for this compound Derivatives

While the provided literature extensively details chemical synthesis routes for this compound, specific chemoenzymatic approaches for its derivatives were not explicitly detailed in the reviewed search results. However, chemoenzymatic synthesis represents a powerful strategy for generating diverse bioactive molecules and their derivatives by integrating enzymatic transformations with chemical steps, often leading to enhanced stereoselectivity and efficiency mdpi.comnih.gov. This approach has been successfully applied to other natural product classes, such as indole-containing acyloins and prodigiosin (B1679158) derivatives, demonstrating its potential for creating complex molecular architectures mdpi.comrsc.org. The application of such methods to this compound could potentially offer novel pathways for analog synthesis and functionalization.

Strategies for Macrocyclization in this compound Synthesis

The formation of the characteristic 28-membered macrocycle is a critical and often challenging step in the total synthesis of this compound nih.govacs.orgresearchgate.net. Strategies employed aim to achieve efficient cyclization while minimizing epimerization and side reactions nih.govacs.org.

Key macrocyclization strategies and considerations include:

Site Selection: The site for macrocyclization is carefully chosen, often guided by insights from previous solution-phase syntheses or structural data, to facilitate efficient ring closure nih.govacs.org.

Activated Ester Formation: Cyclization is frequently achieved via the formation of an activated ester, particularly using a glycine-derived activated ester, which has been shown to enable epimerization-free cyclization nih.govacs.org.

Reagent Choice: Reagents such as DEPBT in the presence of DIPEA in DMF are commonly used for the macrocyclization step nih.govacs.org.

Chirality Considerations: Avoiding the coupling of amino acid residues with identical chirality is important, as these reactions can be less efficient than those involving partners with opposite absolute configurations nih.govacs.org.

General strategies for macrocyclization in cyclic depsipeptides, which are applicable to this compound, include solution-phase macrolactamization or macrolactonization of linear precursors, as well as on-resin macrolactamization researchgate.net. Modern techniques such as azide-alkyne cycloaddition (AAC), ring-closing metathesis (RCM), and various transition metal-catalyzed C-H activation methods also offer alternative routes for macrocycle formation in peptide synthesis nih.govcam.ac.uk.

Table 2: Synthesis and Antibacterial Activity of a this compound Analog

Analog NameModificationMinimum Inhibitory Concentration (MIC) against B. subtilisReference
Lysobactin (B38166) (this compound)Natural product0.06 μg/mL nih.govacs.org
Δ3-Thr-lysobactin (11)Fmoc-Thr-OH incorporated in place of threo-phenylserine2 μg/mL nih.govacs.org

Compound List:

this compound (Lysobactin)

Δ3-Thr-lysobactin (11)

Structure Activity Relationship Sar Studies of Katanosin B Analogs

Design and Synthesis of Katanosin B Analogs for SAR Probing

The generation of this compound analogs for SAR studies has been significantly advanced by the development of efficient synthetic strategies. Early total syntheses were conducted using solution-phase chemistry, which, while successful in producing the natural product, is not well-suited for the rapid generation of a diverse range of structural analogs. nih.gov A major breakthrough for SAR exploration was the development of a solid-phase peptide synthesis (SPPS) approach. nih.govresearchgate.net

This solid-phase strategy allows for the linear precursor of this compound to be assembled on a resin support, typically in the C-terminal to N-terminal direction. nih.gov The synthesis often employs Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry for the α-amino groups. nih.gov Key steps in a typical solid-phase synthesis of this compound analogs include:

Resin Loading: The C-terminal amino acid, Glycine (B1666218), is loaded onto a suitable resin, such as a 2-chlorotrityl resin. nih.gov

Iterative Coupling and Deprotection: The peptide chain is elongated through sequential coupling of Fmoc-protected amino acids, including the necessary non-proteinogenic residues. Peptide coupling reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) with a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) are commonly used. nih.gov Following each coupling, the Fmoc group is removed using a piperidine (B6355638) solution to deprotect the N-terminus for the next coupling step. nih.gov

Cleavage from Resin: Once the linear peptide is fully assembled, it is cleaved from the solid support. nih.gov

Macrocyclization: The crucial step of forming the 28-membered macrocycle is achieved by creating a lactone (ester) bond. This is often performed at the same site used in solution-phase syntheses to ensure efficiency and avoid epimerization. nih.gov

Global Deprotection: Finally, all remaining side-chain protecting groups are removed, typically using strong acid conditions like trifluoroacetic acid (TFA), to yield the final this compound analog. nih.gov

The adoption of solid-phase synthesis has streamlined the process, enabling the creation of various analogs by simply substituting different amino acid building blocks at specific positions in the sequence, thereby facilitating comprehensive SAR studies. nih.govresearchgate.net

Influence of Non-Proteinogenic Amino Acid Residues on this compound Bioactivity

This compound's structure is rich in non-proteinogenic amino acids, which are amino acids not naturally encoded in the genetic code. wikipedia.orgnih.gov These include D-amino acids and several β-hydroxylated residues such as L-threo-β-phenylserine, L-threo-β-hydroxyleucine, and L-threo-β-hydroxyasparagine, which are critical to its biological function. nih.govwikipedia.orgresearchgate.netnih.gov

Studies involving the modification or replacement of these residues have provided significant insights:

N-terminal D-Leucine: The N-terminal D-Leucine residue is crucial for activity. An analog where this residue was removed, desleucyllysobactin, was found to be devoid of antibacterial activity. researchgate.net However, reacylation of this inactive precursor with different amino acids revealed the importance of stereochemistry. The D-alanyldesleucyllysobactin analog was reported to be 10-fold more active, whereas the L-alanine counterpart was less active, highlighting a preference for D-configuration at this position. researchgate.net

Threo-phenylserine: This non-proteinogenic residue plays a key role in maintaining the conformational stability of this compound. Its phenyl group participates in a cation-π interaction with the guanidinium (B1211019) group of a D-Arginine residue within the macrocycle. nih.gov Replacing threo-phenylserine with threonine, which substitutes the phenyl group with a smaller methyl group, eliminates this interaction. The resulting analog exhibited a significant decrease in antibacterial activity against Bacillus subtilis, with the minimum inhibitory concentration (MIC) increasing from 0.06 µg/mL for the parent compound to 2 µg/mL for the analog. nih.gov

These findings underscore that the specific nature and stereochemistry of the non-proteinogenic amino acids are not arbitrary but are finely tuned to ensure the potent bioactivity of this compound.

Modulating Biological Activity through Chemical Modifications of this compound

Chemical modification of the this compound scaffold has been a key strategy to probe its SAR and modulate its biological profile. These modifications have led to analogs with activities ranging from significantly reduced potency to enhanced or altered functions.

Key modifications and their effects on bioactivity include:

Lactone Ring Opening: Linearization of the macrocycle by hydrolyzing the ester bond results in a complete loss of antibacterial activity, demonstrating the absolute requirement of the cyclic structure. researchgate.net

N-terminal Amino Acid Modification: Removal of the N-terminal D-Leucine leads to an inactive compound (desleucyllysobactin). researchgate.net However, replacing it with D-Alanine results in a 10-fold increase in activity, suggesting that while the N-terminal residue is important, modifications at this position can be beneficial. researchgate.net

Side Chain Modification within the Macrocycle: The replacement of threo-phenylserine with threonine leads to a significant drop in antibacterial activity against Gram-positive bacteria like B. subtilis. nih.gov Interestingly, this same modification induced a novel nanomolar membrane disruption activity not observed with the parent compound, indicating that chemical changes can not only alter potency but also introduce new mechanisms of action. nih.govresearchgate.net

The table below summarizes the impact of specific chemical modifications on the biological activity of this compound.

Modification Analog Name Target Organism Change in Biological Activity
Hydrolysis of lactone bondLinear this compound-Loss of antibacterial activity. researchgate.net
Removal of N-terminal D-LeuDesleucyllysobactin-Loss of antibacterial activity. researchgate.net
Replacement of N-terminal D-Leu with D-AlaD-alanyldesleucyllysobactin-10-fold increase in activity. researchgate.net
Replacement of threo-phenylserine with ThreonineΔ3-Thr-lysobactinBacillus subtilis>30-fold decrease in antibacterial activity (MIC: 0.06 to 2 µg/mL). nih.gov
Replacement of threo-phenylserine with ThreonineB. subtilis-Gained potent membrane permeabilization activity. nih.gov
Replacement of N-terminal D-Leu with L-AlaL-alanyldesleucyllysobactin-Less active than the D-Ala analog. researchgate.net

Future Research Directions and Therapeutic Implications of Katanosin B

Computational Approaches and Rational Design for Katanosin B Optimization

The discovery and development of novel antibiotics are increasingly reliant on sophisticated computational strategies. While specific computational design studies focused on this compound were not detailed in the reviewed literature, the broader field of antibacterial drug discovery extensively utilizes computational approaches for lead optimization and the design of new molecular entities researchgate.net. Future research could leverage these methodologies to enhance this compound's properties.

Structure-Activity Relationship (SAR) Studies: Computational modeling can be employed to elucidate the precise three-dimensional structure of this compound and its interaction with Lipid II. This understanding can guide the rational design of analogs with improved binding affinity, broader spectrum activity, or enhanced pharmacokinetic properties. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can predict how structural modifications might influence biological activity researchgate.net.

De Novo Design and Library Synthesis: Computational tools can facilitate the de novo design of this compound-inspired molecules by exploring chemical space for novel structures that retain or improve upon its mechanism of action. This could involve generating virtual libraries of compounds based on this compound's core scaffold, followed by virtual screening to identify promising candidates for synthesis and experimental validation researchgate.net.

Predictive Modeling for Resistance: Computational methods can also be used to predict potential resistance mechanisms that bacteria might develop against this compound or its analogs. By simulating evolutionary pathways or analyzing known resistance determinants, researchers can proactively design molecules less susceptible to common resistance strategies.

Strategies for Overcoming Potential Resistance Mechanisms to this compound

The emergence of antibiotic resistance is a critical global health threat, necessitating the development of agents with novel mechanisms of action wikipedia.orgresearchgate.net. This compound's distinct inhibitory pathway, which differs from that of vancomycin (B549263), offers a significant advantage by circumventing resistance mechanisms developed against other classes of antibiotics nih.govnih.gov.

Lack of Cross-Resistance: Studies indicate that this compound is active against strains resistant to vancomycin, suggesting a lack of cross-resistance nih.govnih.govasm.org. This is attributed to this compound’s ability to inhibit lipid intermediate formation, a step not targeted by vancomycin nih.govnih.gov. This characteristic makes this compound a valuable candidate for treating infections caused by multidrug-resistant bacteria where conventional therapies have failed.

Understanding Target Interaction: A deeper understanding of this compound's precise binding interactions with Lipid II and potentially other substrates (like Lipid IIAWTA) is crucial for anticipating and counteracting the development of resistance. If bacteria evolve mechanisms to alter Lipid II structure or reduce its availability, knowledge of this compound's specific binding site and the molecular forces involved could inform the design of modified this compound analogs that can overcome these alterations.

Combination Therapies: Future strategies may involve combining this compound with other antibiotics that have different mechanisms of action. Such combinations can create synergistic effects, enhance efficacy, and potentially delay or prevent the emergence of resistance by presenting bacteria with multiple inhibitory pathways simultaneously.

Exploration of this compound's Broader Chemical Biology Applications

While this compound is primarily recognized for its potent antibacterial activity, its specific interaction with fundamental bacterial biosynthetic pathways opens avenues for broader chemical biology applications.

Probing Cell Wall Biosynthesis: this compound's ability to bind to Lipid II and Lipid IIAWTA, key intermediates in peptidoglycan and wall teichoic acid (WTA) biosynthesis, respectively, positions it as a valuable chemical probe nih.govacs.org. Researchers can utilize this compound to study the intricate details of these essential bacterial processes, including substrate recognition, pathway regulation, and the structural integrity of the cell envelope.

Investigating Bacterial Physiology: By disrupting cell wall synthesis, this compound induces septal defects and catastrophic cell envelope damage nih.gov. This specific mode of action can be exploited to investigate cellular processes related to cell division, cell envelope maintenance, and bacterial morphology. Understanding how bacteria respond to targeted disruption of cell wall synthesis can provide insights into bacterial survival strategies and vulnerabilities.

Development of Diagnostic Tools: The specific binding properties of this compound could potentially be leveraged in the development of diagnostic tools for identifying bacterial pathogens or monitoring the efficacy of cell wall-targeting therapies. For instance, labeled this compound derivatives could be used in assays to detect the presence of specific bacterial targets or to assess the susceptibility of bacterial populations to cell wall inhibitors.

Comparative Activity of this compound and Vancomycin

This compound demonstrates potent antibacterial activity against critical pathogens, with a distinct mechanism of action compared to vancomycin. The following table summarizes key inhibitory data.

ParameterThis compound (Lysobactin)Vancomycin
MIC Range (MRSA/VRE) 0.39 – 3.13 µg/mLVaries
IC50: Lipid Intermediate Formation 2.2 µg/mLNot Inhibited
IC50: Nascent Peptidoglycan Formation 0.8 µg/mL4.1 µg/mL

Note: MIC values are presented as a range for MRSA and VRE nih.govnih.gov. IC50 values represent the concentration required to inhibit 50% of the enzymatic activity in vitro nih.govnih.gov. Vancomycin's mechanism is primarily transglycosylation inhibition, not lipid intermediate formation.

Compound List

this compound (Lysobactin)

Vancomycin

Plusbacin A3

Q & A

Q. What is the chemical structure of Katanosin B, and how does it inform its biosynthetic pathway?

this compound (Lysobactin) is a cyclic lipodepsipeptide composed of 11 amino acids, including L-Leu, D-Leu, β-OHLeu, and D-Arg, arranged in a macrocyclic structure with a lactone bond . The presence of non-proteinogenic amino acids (e.g., β-OHLeu) and a D-Arg residue suggests a complex biosynthetic pathway involving non-ribosomal peptide synthetases (NRPS). Researchers can use mass spectrometry (e.g., MALDI-TOF MS) to confirm structural features like the m/z 1277 peak for the charged molecular ion and fragmentation patterns (MS/MS) .

Q. What methodologies are effective for synthesizing this compound in the laboratory?

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a validated approach. A linear precursor is assembled on resin, cyclized, and purified via HPLC. For example, Hall et al. (2012) achieved synthesis with a single purification step, emphasizing the importance of optimizing coupling reagents (e.g., HATU) and protecting groups for sensitive residues like D-Arg .

Q. How does this compound inhibit bacterial growth, and what assays confirm its mechanism?

this compound targets cell wall biosynthesis by binding to lipid II, disrupting peptidoglycan crosslinking. Researchers can validate this using:

  • MIC assays against Gram-positive pathogens (e.g., Staphylococcus aureus) .
  • Membrane permeability studies with fluorescent dyes (e.g., propidium iodide) to detect pore formation in Bacillus subtilis at sub-MIC concentrations .

Advanced Research Questions

Q. How do structural modifications of this compound impact its antimicrobial activity and mechanism?

Modifications like Δ3-Thr-Lysobactin (removing the cation-π interaction between D-Arg and phenylserine) reduce conformational stability and antibacterial potency. Advanced methods include:

  • Circular dichroism (CD) to analyze structural flexibility.
  • Molecular dynamics simulations to quantify interactions between modified residues and lipid II .
  • In vivo efficacy testing in murine infection models to compare LD50 values (e.g., 77 mg/kg IV for this compound vs. >400 mg/kg for vancomycin) .

Q. How should researchers design experiments to resolve contradictory data on this compound’s activity in Gram-positive vs. Gram-negative bacteria?

this compound exhibits membrane permeabilization in B. subtilis at low concentrations but requires higher doses in E. coli. To address this:

  • Use liposome assays to compare interactions with membranes of varying lipid compositions.
  • Combine transmission electron microscopy (TEM) with proteomic profiling to identify differential protein targets in Gram-negative vs. Gram-positive species .

Q. What strategies can reconcile discrepancies in toxicity profiles across preclinical models?

Discrepancies in LD50 values (e.g., subcutaneous vs. intravenous administration) may arise from bioavailability differences. Solutions include:

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dosing routes with tissue penetration.
  • Metabolomic profiling to identify species-specific metabolic inactivation pathways .

Methodological Guidance

Q. How can MALDI-TOF MS be optimized for detecting this compound in bacterial cultures?

  • Use a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) for ionization.
  • Validate detection limits by spiking bacterial lysates with synthetic this compound and analyzing MS/MS fragmentation (m/z 1277 → characteristic daughter ions) .

Q. What statistical approaches are suitable for meta-analyses of this compound’s efficacy data?

  • Perform random-effects models to account for heterogeneity in MIC values across studies.
  • Use dose-response meta-analysis to evaluate concentration-dependent effects, guided by frameworks like COSMOS-E for observational data .

Q. How should researchers ethically address data inconsistencies in antimicrobial studies?

  • Apply triangulation by cross-validating results with orthogonal methods (e.g., NMR for purity, LC-MS for quantification).
  • Document all raw data and analytical steps in lab notebooks to ensure reproducibility .

Q. What experimental controls are critical for validating this compound’s mode of action?

  • Include vancomycin as a positive control in lipid II binding assays.
  • Use membrane-depolarization assays with valinomycin to distinguish pore-forming activity from cell wall inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.